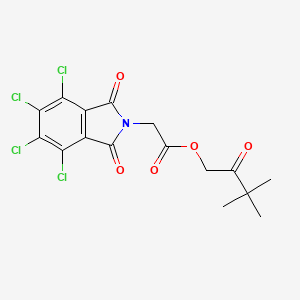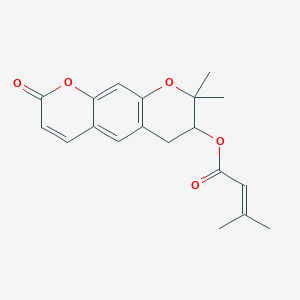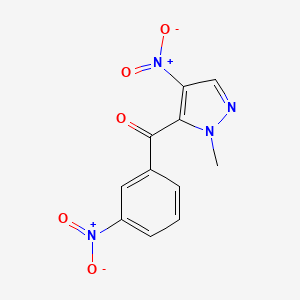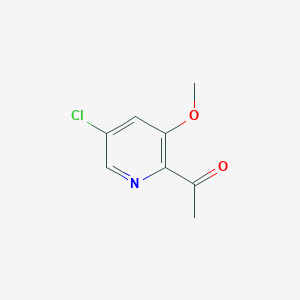
3,3-dimethyl-2-oxobutyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes a tetrachlorinated isoindole moiety and a dimethyl-substituted oxobutyl group, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-2-oxobutyl chloride with 4,5,6,7-tetrachloro-1,3-dioxoisoindoline-2-acetic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the tetrachloroisoindole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The tetrachloroisoindole moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOATE
- N-(3-(3,3-DIMETHYL-2-OXOBUTYL)-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-METHOXYBENZAMIDE
Uniqueness
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE is unique due to its specific combination of a tetrachlorinated isoindole moiety and a dimethyl-substituted oxobutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C16H13Cl4NO5 |
|---|---|
分子量 |
441.1 g/mol |
IUPAC名 |
(3,3-dimethyl-2-oxobutyl) 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C16H13Cl4NO5/c1-16(2,3)6(22)5-26-7(23)4-21-14(24)8-9(15(21)25)11(18)13(20)12(19)10(8)17/h4-5H2,1-3H3 |
InChIキー |
HJFLGRWYEFJTIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)COC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]](/img/structure/B12468395.png)
![2-(tetrahydrofuran-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468404.png)
![2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide](/img/structure/B12468412.png)
![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
![4-ethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12468420.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)

![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)

![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)

![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)
